Rolicyclidine, commonly known as PCPy (1-(1-phenylcyclohexyl)pyrrolidine), is a synthetic arylcyclohexylamine and a structural analog of phencyclidine (PCP) where the piperidine ring is replaced by a pyrrolidine ring. It functions as a high-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. In the scientific procurement landscape, Rolicyclidine is strictly utilized as an analytical reference standard for forensic toxicology and as a highly specific pharmacological probe in neuroreceptor binding assays. Its distinct steric profile and lipophilicity make it an essential baseline material for structure-activity relationship (SAR) studies mapping the PCP binding site [1].
Substituting Rolicyclidine with its parent compound, PCP, or other in-class analogs like ketamine or tenocyclidine (TCP), critically compromises both analytical resolution and pharmacological accuracy. In forensic and toxicological workflows, the pyrrolidine ring of PCPy generates a distinct mass spectral fragmentation pattern and alters chromatographic retention times; generic substitution prevents the unambiguous identification of co-eluting arylcyclohexylamines. Furthermore, in neuropharmacological assays, the reduced steric bulk of the pyrrolidine ring compared to piperidine alters the compound's binding kinetics and affinity at the GluN2B subunit, meaning substitution would invalidate quantitative structure-activity relationship (SAR) models [1].
In structure-activity relationship studies targeting the GluN2B subunit of the NMDA receptor, Rolicyclidine (PCPy) demonstrates high binding affinity with a Ki of 175.4 nM. When evaluated against the acyclic ethylamine analog eticyclidine (PCE), which exhibits a Ki of 745.6 nM, PCPy displays a greater than four-fold higher affinity. This quantitative difference underscores the necessity of the cyclic tertiary amine (pyrrolidine) for optimal interaction with the NMDAR binding pocket [1].
| Evidence Dimension | Binding affinity (Ki) at GluN2B-containing NMDA receptors |
| Target Compound Data | 175.4 nM |
| Comparator Or Baseline | Eticyclidine (PCE): 745.6 nM |
| Quantified Difference | >4-fold higher affinity for PCPy |
| Conditions | [3H]-TCP displacement assay in cells expressing GluN2B |
Procurement of PCPy is essential for neuropharmacology researchers requiring a high-affinity, structurally constrained ligand to map the steric requirements of the NMDA receptor.
For forensic and toxicological screening, differentiating arylcyclohexylamine analogs is a strict regulatory requirement. PCPy features a pyrrolidine ring instead of the piperidine ring found in PCP, resulting in a distinct mass spectral fragmentation pattern—specifically the loss of the pyrrolidine moiety—and unique retention indices on standard stationary phases such as HP-1 MS and Rxi-5Sil MS. Without the exact PCPy reference standard, analytical laboratories cannot establish baseline resolution or validate spectral libraries against co-eluting analogs like TCP [1].
| Evidence Dimension | Chromatographic retention and mass fragmentation |
| Target Compound Data | Distinct retention time and pyrrolidine-specific fragmentation |
| Comparator Or Baseline | Phencyclidine (PCP) and Tenocyclidine (TCP) |
| Quantified Difference | Unambiguous baseline resolution and unique MS artifact formation |
| Conditions | GC-MS analysis using HP-1 MS and Rxi-5Sil MS columns |
Toxicology and forensic labs must procure the exact PCPy standard to validate spectral libraries and ensure legally defensible identification of seized substances.
In computational drug discovery, PCPy serves as a critical structural input for generative AI models targeting the NMDAR phencyclidine site. Compared to the parent compound PCP, PCPy provides a topologically distinct cyclic amine scaffold while maintaining the characteristic high lipophilicity (library mean µ: 3.75) and low molecular weight required for CNS penetration. This specific structural variation is essential for generating novel decoy molecules and training deep learning algorithms to identify non-dissociative NMDAR antagonists [1].
| Evidence Dimension | Molecular topology and structural coordinates |
| Target Compound Data | Pyrrolidine-based arylcyclohexylamine scaffold (lipophilicity µ: ~3.75) |
| Comparator Or Baseline | Piperidine-based scaffold (PCP) |
| Quantified Difference | Distinct topological representation for AI training datasets |
| Conditions | In silico library generation and physicochemical profiling |
Computational chemists procure PCPy structural data to train deep learning models aimed at discovering novel NMDAR therapeutics with improved safety profiles.
Due to its unique mass fragmentation pattern and retention indices, PCPy is procured as an essential analytical reference standard. Forensic and toxicological laboratories rely on this compound to calibrate GC-MS and LC-MS instruments, ensuring the legally defensible differentiation of PCPy from other arylcyclohexylamines like PCP and TCP in seized materials [1].
With a high binding affinity (Ki = 175.4 nM) for the GluN2B subunit, PCPy is utilized in in vitro displacement assays. It serves as a critical structural probe for researchers mapping the steric and lipophilic constraints of the NMDAR PCP binding site, particularly when evaluating the impact of cyclic versus acyclic amine substitutions[2].
PCPy's distinct pyrrolidine topology makes it a valuable input for deep learning models designed to generate novel NMDAR antagonists. By incorporating PCPy into training libraries, computational chemists can better predict structure-activity relationships and design CNS-active therapeutics that minimize dissociative side effects [3].